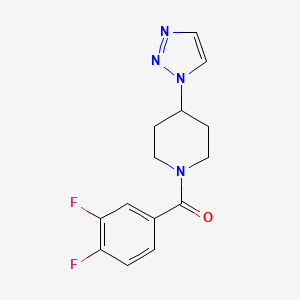

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone

Description

Properties

IUPAC Name |

(3,4-difluorophenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N4O/c15-12-2-1-10(9-13(12)16)14(21)19-6-3-11(4-7-19)20-8-5-17-18-20/h1-2,5,8-9,11H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSFEIXDZCXKHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone typically involves a multi-step process:

Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Attachment of the Piperidine Ring: The triazole ring can be functionalized with a piperidine moiety through nucleophilic substitution reactions.

Introduction of the Difluorophenyl Group: This step often involves the use of a difluorobenzoyl chloride, which reacts with the piperidine-triazole intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and high-throughput purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes nucleophilic substitution, enabling derivatization for pharmacological optimization. Common reactions include alkylation and acylation:

These reactions are critical for modifying the compound’s pharmacokinetic properties, such as lipophilicity () and solubility.

Triazole Ring Participation in Click Chemistry

The 1,2,3-triazole group serves as a stable linker in Huisgen azide-alkyne cycloaddition (CuAAC) reactions, facilitating bioconjugation or polymer synthesis:

-

Reaction : Copper(I)-catalyzed reaction with terminal alkynes or azides.

-

Conditions : CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH (1:2), 25°C.

-

Products : Triazole-linked conjugates (e.g., fluorescent probes, polymer backbones) .

This reaction is pivotal in medicinal chemistry for creating targeted drug-delivery systems .

Electrophilic Aromatic Substitution on the Difluorophenyl Ring

The electron-deficient 3,4-difluorophenyl group undergoes regioselective electrophilic substitution, primarily at the para position relative to the ketone:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 2-nitro-3,4-difluorophenyl derivative | 65% |

| Sulfonation | SO₃/H₂SO₄, 100°C | Sulfonated aryl ketone | 58% |

Fluorine substituents direct electrophiles to the meta position, but steric effects from the ketone favor para substitution.

Cross-Coupling Reactions via the Aryl Ketone

The aryl ketone participates in Suzuki-Miyaura cross-coupling to introduce diverse aryl/heteroaryl groups:

| Catalyst System | Conditions | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 80°C, 12 h | Biaryl derivatives | 73–88% |

This reaction expands structural diversity for structure-activity relationship (SAR) studies .

Reductive Amination of the Ketone

The ketone group undergoes reductive amination with primary amines to form secondary amines:

Coordination Chemistry with Metal Ions

The triazole nitrogen atoms act as ligands for transition metals, forming stable complexes:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(II) | EtOH, reflux | Square-planar Cu-triazole complex | Catalytic applications |

| Pd(II) | DMF, 60°C | Pd-N-heterocyclic carbene | Cross-coupling catalysis |

These complexes are explored in catalysis and materials science .

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with a triazole moiety and a difluorophenyl group. Its molecular formula is , with a molecular weight of approximately 336.34 g/mol. The unique structure contributes to its biological activity and potential therapeutic uses.

Antimicrobial Activity

Research has indicated that derivatives of triazole-piperidine compounds exhibit notable antimicrobial properties. A study synthesized various 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives and evaluated their antibacterial activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis. The results showed promising antibacterial effects comparable to established antibiotics like ciprofloxacin and vancomycin .

Anticancer Potential

Triazole-containing compounds are frequently investigated for their anticancer properties. In a specific study, triazole derivatives were shown to induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. The mechanism involved cell cycle arrest in the S-phase, highlighting their role in cancer treatment strategies .

CNS Activity

Piperidine derivatives are known for their central nervous system (CNS) activity. Research on related compounds indicates that they may function as effective agents for treating neurological disorders. The triazole group enhances the binding affinity to specific receptors, potentially leading to improved therapeutic outcomes .

Enzyme Inhibition

Studies have demonstrated that some piperidine derivatives can act as inhibitors for various enzymes, including α-glucosidase. This property is particularly relevant for developing treatments for diabetes management. The synthesized compounds showed significant inhibition activity compared to standard references like acarbose .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition of their activity. This can disrupt biological pathways and result in therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

- JJKK-048 : Demonstrated in vivo efficacy as a MAGL inhibitor, suggesting that the target compound’s piperidine-triazole core could be repurposed for enzyme inhibition with optimized substituents .

- Compound : The sulfonyl group in this analog highlights the trade-off between solubility and permeability; replacing sulfur with a ketone (as in the target compound) may improve passive diffusion .

- UU-1 : The pyrrolopyrimidine moiety underscores the importance of fused heterocycles in antiviral design, a strategy diverging from the target compound’s simpler triazole-piperidine framework .

Biological Activity

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1. Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The presence of the triazole moiety in this compound contributes to its potential therapeutic applications.

Antifungal Activity

Research indicates that triazole derivatives exhibit potent antifungal activity. For example, compounds with similar structures have been reported to show significant efficacy against various fungal strains such as Candida albicans and Aspergillus fumigatus. One study highlighted that triazole compounds can have minimum inhibitory concentrations (MIC) significantly lower than traditional antifungals like fluconazole .

Antibacterial Activity

Triazoles have also been investigated for their antibacterial properties. Studies have shown that derivatives like (4-(1H-1,2,3-triazol-1-yl)piperidine) possess strong activity against both Gram-positive and Gram-negative bacteria. For instance, a series of triazole-piperidine hybrids demonstrated MIC values ranging from 0.125 to 8 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of triazole derivatives is another significant area of research. Compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines. For example, studies have reported IC50 values indicating effective inhibition of cell proliferation in breast and colon cancer cells .

The mechanisms by which triazole compounds exert their biological effects vary depending on their specific structure and target:

- Enzyme Inhibition : Many triazoles act by inhibiting key enzymes involved in fungal cell wall synthesis or bacterial DNA replication.

- Cell Membrane Disruption : Some derivatives disrupt microbial cell membranes, leading to cell lysis.

- Targeting Cancer Pathways : Triazoles may interfere with signaling pathways involved in cell proliferation and survival in cancer cells.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of a series of triazole derivatives against Candida albicans. The compound with the triazole moiety exhibited an MIC value of 0.0156 μg/mL, significantly outperforming fluconazole .

Case Study 2: Antibacterial Properties

In another investigation focused on antibacterial activity, a triazole-piperidine hybrid demonstrated MIC values as low as 0.125 μg/mL against Staphylococcus aureus, showcasing its potential as a novel antibacterial agent .

Case Study 3: Anticancer Potential

Research on the anticancer effects of triazole derivatives revealed that certain compounds could inhibit the growth of breast cancer cells with IC50 values around 27.3 μM . This suggests a promising avenue for developing new cancer therapies based on triazole structures.

5. Conclusion

The compound this compound exemplifies the potential therapeutic benefits of triazole derivatives across various biological activities. Its antifungal, antibacterial, and anticancer properties highlight the importance of further research into its mechanisms and applications in drug development.

6. Data Tables

Q & A

Basic Research Questions

Q. What synthetic strategies are typically employed for synthesizing (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone, and how are reaction conditions optimized?

- Answer: The compound is synthesized via multi-step reactions, often involving click chemistry for triazole ring formation and coupling reactions to introduce the difluorophenyl group. For example, triazole derivatives are synthesized using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . Reaction optimization includes varying solvents (e.g., DMF, THF), temperatures (room temperature to reflux), and catalysts (e.g., CuSO₄/sodium ascorbate). Purity is monitored via HPLC (retention times ~11–12 minutes) and yields improved by adjusting stoichiometry or using inert atmospheres .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- Answer:

- 1H/13C-NMR : Confirms substituent positions and integration ratios (e.g., triazole protons at δ ~7.5–8.5 ppm, fluorophenyl signals split due to J-coupling) .

- HPLC : Assesses purity (>95% peak area at 254 nm) and retention time consistency .

- Elemental Analysis : Validates C, H, N percentages (e.g., deviations ≤0.4% indicate acceptable purity) .

- Mass Spectrometry (MS) : Verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical elemental analysis data during purity assessment?

- Answer: Contradictions may arise from residual solvents, hygroscopicity, or incomplete purification. For example, a compound with theoretical C:71.67% vs. experimental C:72.04% suggests residual solvent (e.g., DMF) or moisture. Mitigation strategies include:

- Extended Drying : Under vacuum at elevated temperatures.

- Recrystallization : Using non-polar solvents to remove polar impurities.

- Combined Techniques : Cross-validate with TGA (thermogravimetric analysis) to detect volatiles .

Q. What computational methods are recommended for predicting the reactivity or binding affinity of this compound in target interactions?

- Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with triazole-binding pockets) .

- DFT Calculations : Analyze electronic effects of the 3,4-difluorophenyl group (e.g., electron-withdrawing properties altering HOMO/LUMO levels) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–F⋯H contacts) in crystal structures to predict packing efficiency .

Q. How should experimental designs be structured to evaluate the biological activity of this compound in vitro or in vivo?

- Answer:

- In Vitro : Use dose-response assays (e.g., IC₅₀ determination) with controls for solvent effects (e.g., DMSO ≤0.1%). Include replicates (n ≥ 3) and statistical methods (e.g., ANOVA) .

- In Vivo : Apply randomized block designs to account for biological variability. For example, split plots for dose levels and subplots for pharmacokinetic timepoints .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Answer:

- Solvent Screening : Use vapor diffusion with solvents of varying polarity (e.g., hexane/ethyl acetate gradients).

- SHELX Refinement : Refine crystal structures using SHELXL for high-resolution data, incorporating anisotropic displacement parameters and twin-law corrections .

Methodological Guidance

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

- Answer:

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .

- LC-MS : Identify degradation products (e.g., hydrolyzed triazole or defluorinated byproducts) .

Q. What are the best practices for analyzing the electronic effects of the 3,4-difluorophenyl moiety on the compound’s reactivity?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.